molecular formula C12H16N2O B564730 2-Phenyldiazenylcyclohexan-1-ol CAS No. 19810-19-6

2-Phenyldiazenylcyclohexan-1-ol

Cat. No.: B564730
CAS No.: 19810-19-6
M. Wt: 204.273
InChI Key: LGQNIRMCVWAMCU-UHFFFAOYSA-N
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Description

2-Phenyldiazenylcyclohexan-1-ol is a cyclohexanol derivative featuring a phenyl diazenyl (N=N-Ph) substituent on the cyclohexane ring.

Properties

CAS No.

19810-19-6

Molecular Formula

C12H16N2O

Molecular Weight

204.273

IUPAC Name

2-phenyldiazenylcyclohexan-1-ol

InChI

InChI=1S/C12H16N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2

InChI Key

LGQNIRMCVWAMCU-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)N=NC2=CC=CC=C2)O

Synonyms

2-Phenylazocyclohexanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyldiazenylcyclohexan-1-ol typically involves the reaction of phenylhydrazine with cyclohexanone. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azo compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Phenyldiazenylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyldiazenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Phenyldiazenylcyclohexan-1-ol involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs of 2-Phenyldiazenylcyclohexan-1-ol and their substituents:

Compound Name Substituent(s) CAS Number Key Structural Features
1-Phenylcyclohexanol Phenyl (-Ph) 1589-60-2 Phenyl group at C1 of cyclohexanol
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol Thiazolylmethylamino group 1342428-39-0 Amino linkage to heterocyclic thiazole ring
5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol Methyl and isopropenyl groups 7786-67-6 Terpene-like substituents
2-<(trimethylsilyl)methyl>-2-cyclohexen-1-ol Trimethylsilyl-methyl group 80359-70-2 Bulky silicon-based substituent

Key Observations :

  • Electronic Effects: The phenyl diazenyl group in the target compound introduces conjugation via the azo (-N=N-) bond, enhancing UV-vis absorption compared to non-conjugated analogs like 1-Phenylcyclohexanol .
  • Steric Effects : Bulkier substituents, such as the trimethylsilyl group in CAS 80359-70-2, reduce reactivity in sterically hindered reactions compared to the planar diazenyl group .

Physical and Chemical Properties

Property This compound (Inferred) 1-Phenylcyclohexanol 5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol
Solubility Moderate in polar solvents (due to -OH and -N=N-) Low in water, soluble in ethanol Low polarity; soluble in organic solvents
Melting Point ~100–120°C (estimated) 72–74°C Not reported
Stability Light-sensitive (azo bond degradation) Stable under ambient conditions Oxidizes in air (isopropenyl group)

Stability and Toxicity

  • This compound: Potential toxicity due to azo bond cleavage (release of aromatic amines). Requires storage in dark, cool conditions.
  • Selenium-Containing Analogs: Compounds like 2-acetyl-2-phenylselenocyclohexanone (CAS 52784-38-0) exhibit higher toxicity due to selenium .
  • Silicon Derivatives : 2-<(trimethylsilyl)methyl>-2-cyclohexen-1-ol is more stable but requires handling under inert atmospheres .

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